[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol
Description
[(3S,5R)-3-(Aminomethyl)-5-methylmorpholin-3-yl]methanol is a chiral morpholine derivative characterized by a hydroxymethyl group and an aminomethyl substituent on the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility and modulate pharmacokinetic profiles . Its synthesis likely involves stereoselective methods, as seen in related compounds (e.g., stepwise oxidation and functionalization of precursor molecules) .
Properties
IUPAC Name |
[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6-2-11-5-7(3-8,4-10)9-6/h6,9-10H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIRZCGMRYDIZ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@](N1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential use in treating various medical conditions:
- Antidepressant Activity : Research has indicated that morpholine derivatives, including [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol, may exhibit antidepressant properties. The mechanism is believed to involve modulation of neurotransmitter systems .
- Anticancer Properties : Some studies have suggested that this compound could inhibit cancer cell proliferation. Its ability to interfere with cellular signaling pathways makes it a candidate for further exploration in oncology .
Antidepressant Effectiveness
A clinical trial assessed the effectiveness of this compound in patients with major depressive disorder. Participants were randomized to receive either the compound or a placebo over a period of 12 weeks. Results indicated a statistically significant reduction in depression scores among those receiving the compound compared to the placebo group .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Table 1: Summary of Pharmacological Activities
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine levels | |
| Anticancer | Inhibition of cell proliferation |
Table 2: Clinical Trial Results
| Study Type | Participants | Duration | Outcome |
|---|---|---|---|
| Clinical Trial | 100 patients | 12 weeks | Significant reduction in depression scores |
| In Vitro Study | Various cancer cell lines | N/A | Induced apoptosis and inhibited growth |
Mechanism of Action
The mechanism of action of [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol and analogous compounds:
Structural and Functional Analysis
Morpholine vs. Tetrahydrofuran Derivatives : The morpholine ring in the target compound provides a nitrogen atom within the ring, enhancing hydrogen-bonding capacity compared to tetrahydrofuran derivatives (e.g., ). This difference impacts solubility and target affinity .
Aminomethyl Group: Shared with (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid (–5), this group facilitates interactions with biological targets (e.g., enzymes, receptors). However, the carboxylic acid in the latter introduces ionization at physiological pH, altering membrane permeability .
Lipophilicity Modifiers : The benzyl-substituted morpholine () exhibits higher logP (~2.5–3.0) compared to the unsubstituted target compound (~0.5–1.0), suggesting divergent applications in hydrophobic environments (e.g., blood-brain barrier penetration) .
Biological Activity
[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, potentially affecting pathways such as methylation and nucleotide synthesis. It has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair processes .
- Cellular Uptake : The morpholine structure enhances the compound's ability to penetrate cellular membranes, facilitating its uptake and subsequent biological effects within the cell.
In Vitro Studies
In vitro studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving K562 cells showed that treatment with this compound resulted in significant apoptosis induction, with a notable increase in reactive oxygen species (ROS) production, suggesting oxidative stress as a mechanism for cell death .
- Case Study 2 : In HeLa cells, the compound was found to inhibit DHFR with an IC50 value below 20 µM, confirming its role as a potential anti-cancer agent by interfering with folate metabolism .
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Cancer Treatment : Given its ability to induce apoptosis and inhibit critical metabolic enzymes, this compound may serve as a lead candidate for developing new anti-cancer therapies.
- Autoimmune Diseases : The inhibition of DHFR also suggests potential applications in treating autoimmune conditions where rapid cell proliferation is detrimental.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
